![molecular formula C26H26N6O B11013265 (2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone](/img/structure/B11013265.png)
(2R)-1-[4-(diphenylmethyl)piperazin-1-yl]-2-phenyl-2-(1H-tetrazol-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE is a complex organic molecule that features a piperazine ring, a benzhydryl group, a phenyl group, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Benzhydryl Group: The benzhydryl group can be introduced through a nucleophilic substitution reaction using benzhydryl chloride and the piperazine intermediate.
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide.
Coupling of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and the tetraazole intermediate.
Industrial Production Methods
Industrial production of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzhydryl group, leading to the formation of benzhydryl alcohol or benzhydryl ketone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Benzhydryl alcohol, benzhydryl ketone derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: The compound can be used to study the mechanisms of various organic reactions.
Biology and Medicine
Pharmacological Research: The compound can be investigated for its potential pharmacological properties, including its effects on various biological targets.
Drug Development: The compound can serve as a lead compound for the development of new drugs.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Catalysis: The compound can be used as a catalyst or catalyst precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE: Unique due to the presence of both a piperazine ring and a tetraazole ring.
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TRIAZOL-1-YL)ETHAN-1-ONE: Similar structure but with a triazole ring instead of a tetraazole ring.
(2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-IMIDAZOL-1-YL)ETHAN-1-ONE: Similar structure but with an imidazole ring instead of a tetraazole ring.
Uniqueness
The uniqueness of (2R)-1-(4-BENZHYDRYLPIPERAZINO)-2-PHENYL-2-(1H-1,2,3,4-TETRAAZOL-1-YL)ETHAN-1-ONE lies in its combination of a piperazine ring, a benzhydryl group, a phenyl group, and a tetraazole ring, which imparts specific chemical and biological properties that may not be present in similar compounds.
Properties
Molecular Formula |
C26H26N6O |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2R)-1-(4-benzhydrylpiperazin-1-yl)-2-phenyl-2-(tetrazol-1-yl)ethanone |
InChI |
InChI=1S/C26H26N6O/c33-26(25(32-20-27-28-29-32)23-14-8-3-9-15-23)31-18-16-30(17-19-31)24(21-10-4-1-5-11-21)22-12-6-2-7-13-22/h1-15,20,24-25H,16-19H2/t25-/m1/s1 |
InChI Key |
CGZTZQCCPDSWEE-RUZDIDTESA-N |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)[C@@H](C4=CC=CC=C4)N5C=NN=N5 |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B11013182.png)
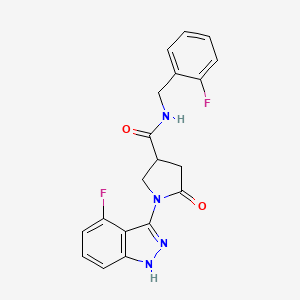

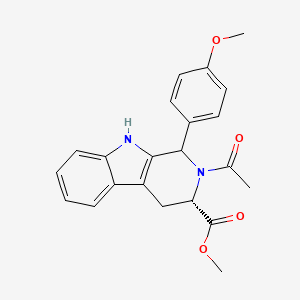
![3-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(pyridin-2-yl)ethyl]propanamide](/img/structure/B11013215.png)
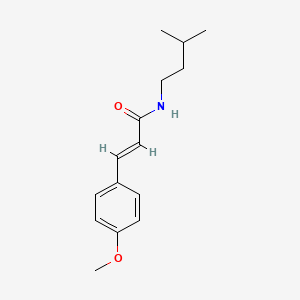
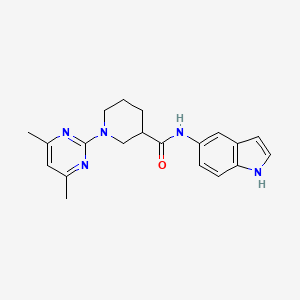
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-1-[4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B11013241.png)
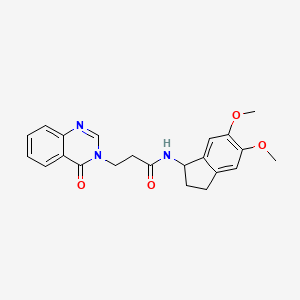
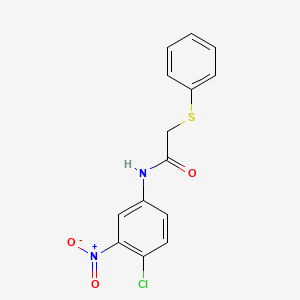

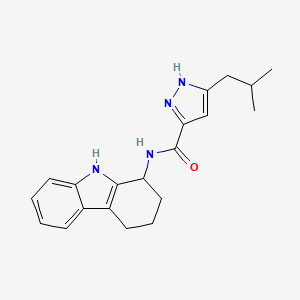
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B11013274.png)
![N-[2-(4-tert-butyl-1,3-thiazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11013282.png)
